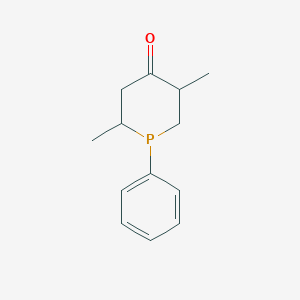
2,5-Dimethyl-1-phenylphosphinan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-1-phenylphosphinan-4-one is an organophosphorus compound with the molecular formula C₁₃H₁₇OP It is a member of the phosphinanone family, characterized by a phosphorus atom bonded to a phenyl group and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-phenylphosphinan-4-one typically involves the reaction of a phenylphosphine with a suitable ketone under controlled conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with a dimethyl ketone in the presence of a phosphorus source . The reaction is carried out under an inert atmosphere to prevent oxidation and is typically followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques like distillation and high-performance liquid chromatography (HPLC) to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-1-phenylphosphinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, alcohol derivatives, and substituted phenylphosphinanones, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,5-Dimethyl-1-phenylphosphinan-4-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-1-phenylphosphinan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylphosphinan-4-one: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.
2,5-Dimethyl-1-phenylphosphinan-4-oxide: An oxidized form with distinct chemical behavior.
2,5-Dimethyl-1-phenylphosphinan-4-thione: Contains a sulfur atom instead of oxygen, leading to different reactivity and applications.
Uniqueness
2,5-Dimethyl-1-phenylphosphinan-4-one is unique due to the presence of both dimethyl groups and a phenyl group attached to the phosphorus atom, which imparts specific steric and electronic properties. These properties make it a versatile compound in various chemical reactions and applications .
Propiedades
Número CAS |
54877-14-4 |
|---|---|
Fórmula molecular |
C13H17OP |
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
2,5-dimethyl-1-phenylphosphinan-4-one |
InChI |
InChI=1S/C13H17OP/c1-10-9-15(11(2)8-13(10)14)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
Clave InChI |
JRDPBXJCEPISDT-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C(CP1C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(1-Methyl-5-propylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884240.png)
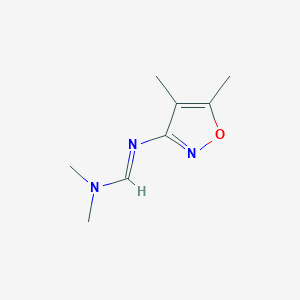
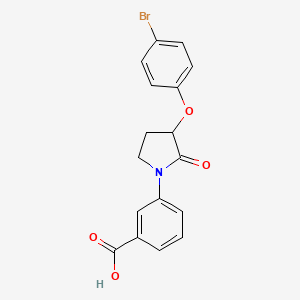

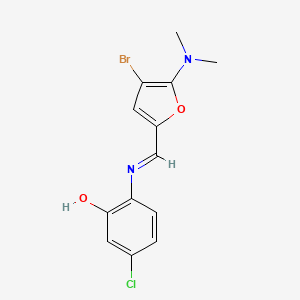


![2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12884279.png)
![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12884286.png)

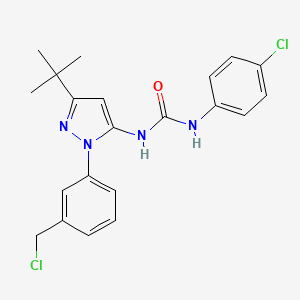
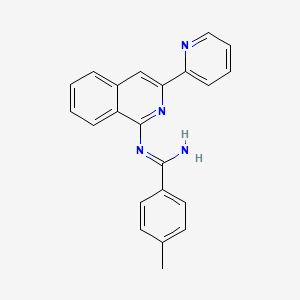

![1-(1H-Pyrrol-2-yl)-2-[(3-sulfanylpropyl)sulfanyl]ethan-1-one](/img/structure/B12884308.png)
